5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
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Overview
Description
5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom, a methyl group, and a carboxamide group. The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution on the Pyridine Ring: The pyridine ring is functionalized by introducing a fluorine atom and a methyl group through electrophilic aromatic substitution reactions.
Coupling Reaction: The pyrazole ring is then coupled with the substituted pyridine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pyridine-2-carboxamide
- 5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-5-yl)pyridine-2-carboxamide
- 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
Uniqueness
5-fluoro-4-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide is unique due to the specific positioning of the fluorine atom and the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-fluoro-4-methyl-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-3-10(13-5-9(7)12)11(17)15-8-4-14-16(2)6-8/h3-6H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTWBPIMDVGCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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